
N'-(4-(Diethylamino)benzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(4-(Diethylamino)benzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-(Diethylamino)benzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)benzaldehyde and 3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and reaction time, are carefully controlled to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(4-(Diethylamino)benzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(4-(Diethylamino)benzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-(4-(Diethylamino)benzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-(2-(4-(Diethylamino)benzylidene)hydrazino)-2-oxoacetamide
- 2-(2-(4-(Dimethylamino)benzylidene)hydrazino)-N-(4-ethylphenyl)-2-oxoacetamide
Uniqueness
N’-(4-(Diethylamino)benzylidene)-3-(4-ethylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C23H27N5O |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-(4-ethylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H27N5O/c1-4-17-7-11-19(12-8-17)21-15-22(26-25-21)23(29)27-24-16-18-9-13-20(14-10-18)28(5-2)6-3/h7-16H,4-6H2,1-3H3,(H,25,26)(H,27,29)/b24-16+ |
InChI Key |
PJBAORPFFAPGMB-LFVJCYFKSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)N(CC)CC |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)N(CC)CC |
Origin of Product |
United States |
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